methyl [7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-4-phenyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate
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Overview
Description
Methyl [7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-4-phenyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate is a complex organic compound with a unique structure that includes a benzodioxole ring, a thiazolopyridine core, and an acetate group
Preparation Methods
The synthesis of methyl [7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-4-phenyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the benzodioxole ring, followed by the construction of the thiazolopyridine core, and finally the introduction of the acetate group. Reaction conditions often involve the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Methyl [7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-4-phenyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl [7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-4-phenyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl [7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-4-phenyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl [7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-4-phenyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate can be compared with similar compounds such as:
- Methyl 7-benzyl-3-(2,4-dimethoxybenzoyl)-1-indolizinecarboxylate
- 4-(Hydroxymethyl)-3,7-dimethoxy-6-methyl-2-benzofuran-1(3H)-one
- 7-Methyl-1,2,3,4-dibenzophenazine These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and applications.
Properties
Molecular Formula |
C24H22N2O8S |
---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
methyl 2-[7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-4-phenyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate |
InChI |
InChI=1S/C24H22N2O8S/c1-30-16-9-14(19(32-3)21-20(16)33-12-34-21)15-10-17(27)26(13-7-5-4-6-8-13)23-22(15)35-24(29)25(23)11-18(28)31-2/h4-9,15H,10-12H2,1-3H3 |
InChI Key |
OALUFLZIKCCLOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C3CC(=O)N(C4=C3SC(=O)N4CC(=O)OC)C5=CC=CC=C5)OC)OCO2 |
Origin of Product |
United States |
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